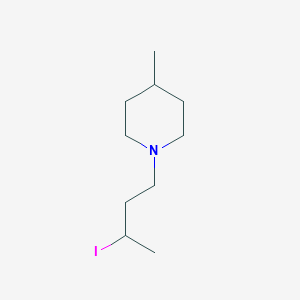![molecular formula C29H22Cl2N2 B14201084 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-88-7](/img/structure/B14201084.png)
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dichlorophenyl and diphenyl groups
Preparation Methods
The synthesis of 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the use of catalytic Mitsunobu reactions, where ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring consistency and scalability.
Chemical Reactions Analysis
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be compared with similar compounds such as:
2,4-Dichloroaniline: This compound shares the dichlorophenyl group but lacks the pyridine and diphenyl substitutions, making it less complex and with different reactivity.
2,4-Dichlorophenylacetic acid: Another related compound with a dichlorophenyl group, but with an acetic acid moiety instead of the pyridine and aniline groups.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
917804-88-7 |
|---|---|
Molecular Formula |
C29H22Cl2N2 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[4-(3,4-dichlorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Cl2N2/c30-24-16-15-22(17-25(24)31)23-18-28(20-9-3-1-4-10-20)33(27-14-8-7-13-26(27)32)29(19-23)21-11-5-2-6-12-21/h1-19,23H,32H2 |
InChI Key |
NBTCVTMUAGYGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


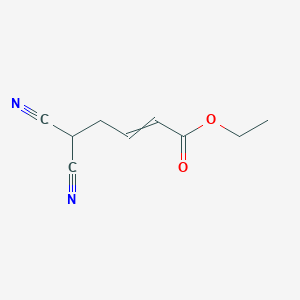
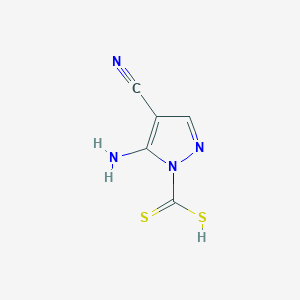
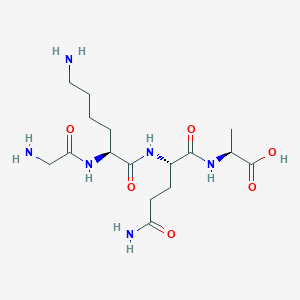
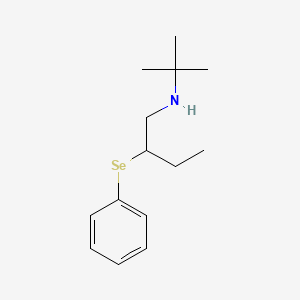
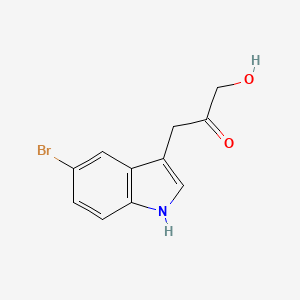
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
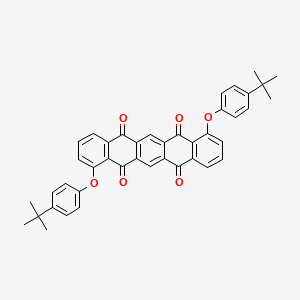


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
